molecular formula C17H31NO6P2 B3824374 1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine

1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine

Cat. No.: B3824374
M. Wt: 407.4 g/mol
InChI Key: LIEMNJZEIAQZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple phosphoryl groups and a phenylmethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine typically involves the reaction of diethoxyphosphoryl chloride with N-methyl-1-phenylmethanamine in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl groups can form strong bonds with active sites, leading to inhibition or modulation of biological activity. The phenylmethanamine backbone provides structural stability and facilitates binding to specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-diethoxyphosphoryl-N-ethylformamide
  • N-benzyl-2-methyl-2-propanamine
  • 3,7-dimethyl-6-octenoic acid

Uniqueness

1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine is unique due to its multiple phosphoryl groups and the presence of a phenylmethanamine backbone. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO6P2/c1-6-21-25(19,22-7-2)15-18(5)17(16-13-11-10-12-14-16)26(20,23-8-3)24-9-4/h10-14,17H,6-9,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEMNJZEIAQZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(C)C(C1=CC=CC=C1)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine
Reactant of Route 2
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine
Reactant of Route 3
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine
Reactant of Route 4
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine
Reactant of Route 5
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine
Reactant of Route 6
Reactant of Route 6
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.